molecular formula C9H10BN3O2S B1418649 (4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid CAS No. 957034-49-0

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

Cat. No. B1418649
CAS RN: 957034-49-0
M. Wt: 235.08 g/mol
InChI Key: CPDFAKHYAAIBTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron atom .

Chemical Reactions Boronic acids are involved in various chemical reactions. The most notable one is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . They can also undergo oxidation, amination, halogenation, and other reactions .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound is a valuable player in the Suzuki–Miyaura cross-coupling process, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its stability and functional group tolerance make it an ideal candidate for creating complex organic molecules, particularly in pharmaceutical synthesis .

Sensing Applications

Boronic acids, including this derivative, are known for their interactions with diols and Lewis bases like fluoride or cyanide. This makes them excellent for sensing applications, where they can be used in both homogeneous assays and heterogeneous detection systems .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols also extends to biological labelling and protein manipulation. This compound can be used to modify proteins or label cells, which is crucial for understanding biological processes and developing new therapeutic strategies .

Separation Technologies

In separation science, boronic acids can be employed for the selective binding and separation of glycoproteins and other diol-containing biomolecules. This is particularly useful in the purification steps of drug development and diagnostic assays .

Drug Delivery Systems

As a boron-carrier, this compound has potential applications in drug delivery systems, including those designed for neutron capture therapy . Its ability to form stable complexes with other molecules can be exploited to target specific cells or tissues .

Development of Therapeutics

The unique properties of boronic acids allow them to interfere with biological pathways, inhibit enzymes, and serve as delivery systems for drugs. This particular derivative could be investigated for its therapeutic potential, possibly as a novel treatment option .

Analytical Methods

Boronic acids are also used to construct microparticles and polymers for analytical methods. These materials can be designed to respond to specific stimuli, such as the presence of glucose, making them useful in the monitoring and management of diseases like diabetes .

Controlled Release of Insulin

Building on their application in analytical methods, boronic acid derivatives can be incorporated into polymers that respond to glucose levels. This can be harnessed to create materials that release insulin in a controlled manner, offering a promising avenue for diabetes treatment .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The study of boronic acids is a vibrant field with many potential applications in organic synthesis and medicinal chemistry. Future research will likely focus on developing new synthetic methods and exploring new reactions involving boronic acids .

properties

IUPAC Name

[4-[5-(methylamino)-1,3,4-thiadiazol-2-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2S/c1-11-9-13-12-8(16-9)6-2-4-7(5-3-6)10(14)15/h2-5,14-15H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDFAKHYAAIBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NN=C(S2)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657397
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl)boronic acid

CAS RN

957034-49-0
Record name {4-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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